![molecular formula C11H7FN2O B1445073 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde CAS No. 1249653-63-1](/img/structure/B1445073.png)
2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The compound is a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . Often in C-H functionalization, an auxiliary compound is used to control site selectivity . To simplify the process of C-H functionalization, 2-fluoro-6-(pyrimidin-5-yl)aniline is one of a series of temporary directing groups developed by Deb Maiti’s lab that promote site selectivity without the inclusion of additional synthetic steps .Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde” is represented by the molecular formula C11H7FN2O . The molecular weight of the compound is 185.20 .Chemical Reactions Analysis
The compound is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . It is often used in C-H functionalization, where an auxiliary compound is used to control site selectivity .Physical And Chemical Properties Analysis
The compound is a powder or chunk in form . It has a melting point of 119-120 °C . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Chundawat, Sharma, and Bhagat (2014) details the microwave-assisted synthesis of fluorine-containing heterocyclic systems that were evaluated for their antibacterial and antifungal activities. The research involves a Claisen-Schmidt condensation approach using fluorinated benzaldehydes, showcasing the role of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde in generating compounds with antimicrobial properties. This highlights its importance in developing new antimicrobials (Chundawat, Sharma, & Bhagat, 2014).
Role in Antifungal Agent Synthesis
Another pivotal application is in the process development of voriconazole, a broad-spectrum triazole antifungal agent. The study by Butters et al. (2001) explores the synthesis of voriconazole, where the fluorinated benzaldehyde is instrumental in setting the relative stereochemistry of the compound. This research underscores the compound's significance in the pharmaceutical industry, particularly in synthesizing drugs for treating fungal infections (Butters et al., 2001).
Development of Fluorinated Pyrimidines
Research into the chemistry of fluorinated pyrimidines, particularly for cancer treatment, is another crucial area. Gmeiner (2020) reviews the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer therapy. This includes the synthesis of 5-Fluorouracil, a widely used cancer treatment drug, highlighting the broader scope of this compound in medicinal chemistry and its potential for developing personalized medicine solutions (Gmeiner, 2020).
Innovations in Organic Synthesis
The compound's role extends to innovations in organic synthesis, as demonstrated by Chen and Sorensen (2018), who developed methods for the ortho C-H methylation and fluorination of benzaldehydes using transient directing groups. This study exemplifies the compound's utility in facilitating novel synthetic routes and methodologies in organic chemistry, enabling the creation of complex molecules with high precision (Chen & Sorensen, 2018).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is the metal catalyzed C-H functionalization . This compound acts as a temporary directing group (TDG) to assist as a co-catalyst for this process .
Mode of Action
This compound interacts with its targets by controlling site selectivity during the C-H functionalization process . It is covalently bonded to the compound of interest and must subsequently be removed after functionalization . This compound is an effective TDG for meta directed C-H functionalization of amine substituted target compounds, with high selectivity .
Biochemical Pathways
It is known that this compound plays a significant role in the c-h functionalization process , which is a crucial pathway in organic chemistry.
Result of Action
The molecular and cellular effects of this compound’s action involve the facilitation of the C-H functionalization process . By acting as a temporary directing group, it promotes site selectivity without the inclusion of additional synthetic steps .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-5-pyrimidin-5-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-11-2-1-8(3-9(11)6-15)10-4-13-7-14-5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBOMLYCVPLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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